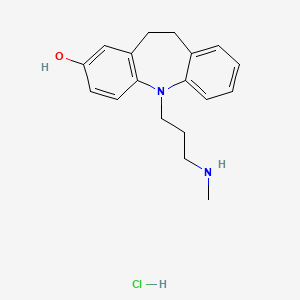

2-Hydroxydesmethylimipramine hydrochloride

Übersicht

Beschreibung

2-Hydroxydesmethylimipramine hydrochloride is a tricyclic antidepressant compound. It is a derivative of imipramine, a widely utilized antidepressant medication.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxydesmethylimipramine hydrochloride involves the hydroxylation of desipramine. Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The synthetic route typically involves the following steps:

Hydroxylation: Desipramine undergoes hydroxylation to form 2-hydroxydesipramine.

Hydrochloride Formation: The hydroxylated product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxydesmethylimipramine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form, desipramine.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Oxidized metabolites of 2-Hydroxydesmethylimipramine.

Reduction: Desipramine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

It is believed to modulate various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . The compound is thought to function as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron and ultimately increasing their availability in the synaptic cleft. This makes it valuable in the study of depression and other mood disorders.

Wirkmechanismus

The exact mechanism of action of 2-Hydroxydesmethylimipramine hydrochloride is not fully comprehended. it is believed to modulate neurotransmitters such as serotonin, norepinephrine, and dopamine . The compound functions as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This modulation of neurotransmitter levels is thought to contribute to its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxydesmethylimipramine hydrochloride is similar to other tricyclic antidepressants such as:

Desipramine: The parent compound from which 2-Hydroxydesmethylimipramine is derived.

Imipramine: Another tricyclic antidepressant with a similar structure and mechanism of action.

Nortriptyline: A tricyclic antidepressant that also functions as a norepinephrine reuptake inhibitor.

Uniqueness

The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound, desipramine .

Biologische Aktivität

2-Hydroxydesmethylimipramine hydrochloride, a metabolite of the tricyclic antidepressant desipramine, has garnered attention for its biological activity and pharmacological properties. This article explores the compound's mechanism of action, pharmacokinetics, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

2-Hydroxydesmethylimipramine (also known as 2-hydroxydesipramine) is a secondary amine with the formula CHNO. It is characterized by a hydroxyl group at the 2-position of the desipramine structure, which influences its biological activity. The compound is soluble in water and exhibits a moderate level of lipophilicity, facilitating its interaction with biological membranes.

The primary mechanism of action for 2-hydroxydesmethylimipramine involves the inhibition of norepinephrine reuptake in the synaptic cleft, similar to its parent compound desipramine. This action enhances norepinephrine availability, contributing to its antidepressant effects. Additionally, it may interact with serotonin receptors, though its affinity is lower compared to other antidepressants.

Table 1: Comparison of Mechanisms

| Compound | Mechanism of Action | Target Receptors |

|---|---|---|

| Desipramine | Norepinephrine reuptake inhibition | NET, SERT |

| 2-Hydroxydesmethylimipramine | Norepinephrine reuptake inhibition | NET (lower affinity for SERT) |

Pharmacokinetics

The pharmacokinetic profile of 2-hydroxydesmethylimipramine indicates that it undergoes extensive first-pass metabolism. In a study involving healthy male volunteers, it was observed that the concentration-time curve for 2-hydroxy-desipramine was significant, accounting for 51% to 94% of that for desipramine itself following oral administration . This suggests that repeated dosing could lead to accumulation and potentially enhanced therapeutic effects.

Key Pharmacokinetic Parameters

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Peak Plasma Concentration : Achieved within 4-6 hours post-administration.

- Half-Life : Ranges from 7 to over 60 hours.

- Protein Binding : Approximately 73-92%.

- Metabolism : Primarily via CYP2D6 and CYP1A2 pathways.

Therapeutic Implications

Research indicates that 2-hydroxydesmethylimipramine may possess antidepressant properties similar to desipramine. Its role as an active metabolite suggests it could contribute significantly to the overall therapeutic efficacy in treating depressive disorders. Furthermore, its potential use in managing chronic pain conditions has been explored due to its analgesic properties.

Case Studies and Clinical Research

- Antidepressant Efficacy : In a clinical trial assessing the effects of desipramine on patients with major depressive disorder, it was noted that those with higher levels of 2-hydroxy-desipramine exhibited improved mood and reduced depressive symptoms .

- Chronic Pain Management : A study involving patients with neuropathic pain demonstrated that desipramine's analgesic effects were partially mediated by its metabolite, suggesting a need for further investigation into 2-hydroxydesmethylimipramine as a standalone treatment option .

- Pharmacogenomics : Variations in CYP2D6 activity among individuals can affect the metabolism of desipramine and consequently influence the levels of 2-hydroxydesmethylimipramine. This variability underscores the importance of personalized medicine in antidepressant therapy .

Eigenschaften

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZCUOKZSTKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670080 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59259-75-5 | |

| Record name | 2-Hydroxydesmethylimipramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.